REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][CH:9]=[CH:8][C:5]2=[N:6][CH:7]=1.[CH3:11]OC(=O)OC.CCN(CC)CC>C(OCC)(=O)C.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Br:1][C:2]1[CH:3]=[C:4]2[N:10]([CH3:11])[CH:9]=[CH:8][C:5]2=[N:6][CH:7]=1 |f:4.5|
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Name
|
|
Quantity
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54 kg
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Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)C=CN2
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
33 kg
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Type
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reactant
|
Smiles
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COC(OC)=O
|
Name
|
|
Quantity
|
22 kg
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
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Name
|
|
Quantity
|
165 kg
|
Type
|
reactant
|
Smiles
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COC(OC)=O
|
Name
|
|
Quantity
|
60.5 kg
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Type
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reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
11 kg
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
starting material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
25 (± 5) °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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the mixture was distilled under vacuum at 50±5° C. to a volume of about 85 L
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Type
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ADDITION
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Details
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N,N-dimethylformamide (82.5 kg, 1.6 L/kg) was added
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Type
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DISTILLATION
|
Details
|
the mixture was distilled under vacuum at 50±5° C. until no distillate
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Type
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TEMPERATURE
|
Details
|
The mixture was cooled to 25±5° C.
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated to 88±5° C
|
Type
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CUSTOM
|
Details
|
reaction mixture temperature, HPLC analysis
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Type
|
TEMPERATURE
|
Details
|
The jacket temperature was increased to 115-120° C.
|
Type
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CUSTOM
|
Details
|
(corresponding to 84-87° C. reaction mixture temperature)
|
Type
|
WAIT
|
Details
|
After 18 hours at 115-120° C. (jacket temperature) HPLC analysis indicated
|
Duration
|
18 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to 25° C.
|
Type
|
CONCENTRATION
|
Details
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concentrated under vacuum at 55±5° C.
|
Type
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CUSTOM
|
Details
|
to remove most of the dimethylcarbonate and Et3N
|
Type
|
TEMPERATURE
|
Details
|
Next, the mixture was cooled to 25° C.
|
Type
|
ADDITION
|
Details
|
MTBE (340 kg) was added
|
Type
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STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
the mixture was left for 30 minutes for phase separation
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with MTBE (2×209 kg)
|
Type
|
WASH
|
Details
|
washed with brine solution (286 kg)
|
Type
|
ADDITION
|
Details
|
Activated charcoal (2.7 kg) was added to the organic phase, which
|
Type
|
STIRRING
|
Details
|
was stirred for 1 hour
|
Duration
|
1 h
|
Type
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FILTRATION
|
Details
|
filtered through a pad of Celite
|
Type
|
WASH
|
Details
|
The filter cake was washed with MTBE (55 kg)
|
Type
|
DISTILLATION
|
Details
|
distilled to dryness
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)C=CN2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.4 kg | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |